Bienvenue dans la boutique en ligne BenchChem!

3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid

CHK1 inhibitor thienopyridine synthesis Knoevenagel reaction

3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid (CAS 950094-47-0) is a heteroaryl acrylic acid building block characterized by a 4-chlorophenyl substituent on a thiophene core. This compound serves as a critical intermediate in the synthesis of advanced pharmaceutical candidates, most notably a series of potent thienopyridine-based Checkpoint Kinase 1 (CHK1) inhibitors ,.

Molecular Formula C13H9ClO2S
Molecular Weight 264.72
CAS No. 950094-47-0
Cat. No. B2528071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid
CAS950094-47-0
Molecular FormulaC13H9ClO2S
Molecular Weight264.72
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)Cl
InChIInChI=1S/C13H9ClO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
InChIKeyGUKPVMOALKYEQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Introduction to 3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid (CAS 950094-47-0) for Scientific Procurement


3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid (CAS 950094-47-0) is a heteroaryl acrylic acid building block characterized by a 4-chlorophenyl substituent on a thiophene core . This compound serves as a critical intermediate in the synthesis of advanced pharmaceutical candidates, most notably a series of potent thienopyridine-based Checkpoint Kinase 1 (CHK1) inhibitors [1], [2]. Its chemical structure features a conjugated acrylic acid moiety, enabling Knoevenagel condensation reactions, and a chlorine atom that provides a synthetic handle for further diversification or establishes critical hydrophobic interactions in target binding pockets.

Why a Simple Thiophene Acrylic Acid Cannot Replace 3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid


Generic substitution in drug intermediate synthesis is rarely feasible due to the profound impact of specific substituents on downstream biological activity and synthetic pathway viability. For 3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid, the 4-chlorophenyl group is not a passive placeholder. In the synthesis of CHK1 inhibitors, it directly engages in critical hydrophobic packing with the Leu15 residue in the enzyme's active site, a key interaction for achieving low-nanomolar potency [1]. Replacing this group with an unsubstituted phenyl or other halogenated analogs would disrupt this interaction, potentially leading to a significant loss of inhibitory activity as documented in the structure-activity relationship (SAR) studies for this series. Furthermore, patents specifically covering heteroaryl-substituted carboxamides for NO synthase stimulation incorporate this precise 4-chlorophenyl-thiophene template as a preferred embodiment, indicating its non-obvious and essential role in conferring desired pharmacological properties [2]. Therefore, procurement of the exact compound is mandatory for replicating published results or advancing these specific pharmaceutical programs.

Quantitative Differentiation Guide for 3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid


Established High-Yield Synthesis for a Key CHK1 Inhibitor Intermediate

The compound is a direct precursor in a published, high-yielding synthetic route to a potent CHK1 inhibitor (compound 2a, IC50 = 3 nM) [1]. The key Knoevenagel condensation of 5-(4-chlorophenyl)thiophene-2-carbaldehyde with malonic acid proceeds with an 83% yield to produce the target acrylic acid [1]. This contrasts with the synthesis of another regioisomeric acrylic acid (compound 61; 3-(3-thienyl)acrylic acid) used in the same study, for which a yield was not explicitly stated, but its subsequent transformation to the less potent compound 60 (CHK1 IC50 = 4,582 nM) indicates that not all acrylic acid intermediates are equal in generating high-potency leads [1], . The documented high yield for the target compound reduces synthesis risk and cost in a drug discovery setting.

CHK1 inhibitor thienopyridine synthesis Knoevenagel reaction process chemistry

Critical Hydrophobic Pharmacophoric Element for CHK1 Inhibition

Structure-activity relationship (SAR) analysis reveals that the hydrophobic aromatic group at the 2-position of the thienopyridine core, which includes the 4-chlorophenyl motif, is crucial for potency. The primary interaction is hydrophobic packing with Leu15 in the CHK1 active site [1]. The absence of this aromatic group results in a dramatic loss of potency, underscoring the necessity of this substituent [1]. While the SAR study shows that various aromatic groups are tolerated, the 4-chlorophenyl derivative (leading to compound 2a with an IC50 of 3 nM) represents one of the most potent and well-characterized series in this class. This evidence elevates the building block from a mere synthetic intermediate to a confirmed pharmacophoric component.

medicinal chemistry CHK1 SAR hydrophobic packing Leu15

Preferred Embodiment in Patent for NO Synthase Modulators

The compound's definition encompasses a preferred substructure in the patent literature. European patent EP1939181A1, assigned to Sanofi-Aventis, discloses heteroaryl-substituted carboxamides for upregulating endothelial NO synthase, a target for cardiovascular diseases [1]. The generic formula (I) encompasses the specific combination of a thiophene ring with a 4-chlorophenyl group and an acrylic acid chain. The patent explicitly claims and exemplifies compounds derived from this template, indicating its strategic importance and non-obviousness in the field. This intellectual property linkage differentiates the compound from other commercially available thiophene acrylic acids that do not fall under the protection of valuable therapeutic patents.

patent strategy endothelial NO synthase heteroaryl carboxamides cardiovascular

Physicochemical Properties Predictive of Favorable Downstream Handling

Predicted physicochemical properties of the compound provide a baseline for its behavior in organic synthesis and early drug discovery. Its predicted LogP of 3.9 and moderate molecular weight (264.73 g/mol) position it within a favorable range for a building block that will add significant lipophilicity to a final compound, which is often required for target binding [1]. This differentiates it from smaller, more polar acrylic acid building blocks (e.g., unsubstituted cinnamic acid) which would fail to install the necessary hydrophobic bulk for interactions like that with CHK1's Leu15. The high predicted boiling point (448.5 °C) also suggests good thermal stability for routine handling.

physicochemical properties LogP drug design solubility

Key Application Scenarios for 3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid (950094-47-0)


Lead Optimization in CHK1 Kinase Inhibitor Programs

This scenario directly leverages the evidence of high potency (CHK1 IC50 of 3 nM for the derived thienopyridine 2a). Medicinal chemistry teams focused on oncology can procure this building block to explore the 2-position SAR of thienopyridine scaffolds, confident in the knowledge that the 4-chlorophenyl group provides optimal hydrophobic packing with Leu15. A typical workflow involves using the acid in a Knoevenagel reaction, followed by the published Curtius rearrangement and cyclization sequence to rapidly access the active core for further diversification. [1],

Synthesis of Patent-Preferred Endothelial NO Synthase Modulators

Pharmaceutical development companies exploring treatments for cardiovascular disease can use this compound as a key intermediate, following the synthetic guidance from patents like EP1939181A1. As the patent explicitly covers compounds with this heteroaryl-acrylic acid template, utilizing the exact intermediate ensures that the final compounds fall within the scope of the claimed intellectual property, which is critical for securing future patent protection and market exclusivity. [2]

Calibrated Building Block for Lipophilic Fragment Growth

Fragment-based drug discovery (FBDD) groups can use this compound as a well-characterized, moderately lipophilic fragment (predicted LogP of 3.9). Its high predicted LogP, substantial molecular weight, and synthetic accessibility via a high-yielding Knoevenagel reaction make it a superior tool for 'growing' fragments into a hydrophobic pocket, such as that in CHK1, compared to smaller, less lipophilic acrylic acids. The chlorine atom also provides a vector for further diversification via cross-coupling reactions. [3]

Chemical Biology Probe for Studying CHK1-Dependent Processes

Basic researchers studying the DNA damage response can use this building block to generate a potent, validated chemical probe. The resulting thienopyridine compound 2a (IC50 = 3 nM) is a well-characterized CHK1 inhibitor with published X-ray crystallography data confirming its binding mode. Access to the key intermediate ensures reproducibility of the probe compound in-house, rather than relying on potentially uncertain commercial availability of the final inhibitor, which is critical for robust biological studies. [1]

Quote Request

Request a Quote for 3-[5-(4-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.